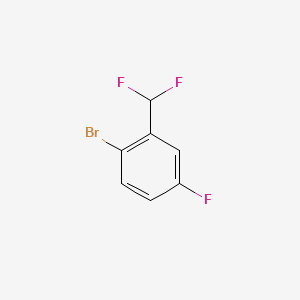

1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(difluoromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLIWLPXTOXVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673310 | |

| Record name | 1-Bromo-2-(difluoromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198171-18-4 | |

| Record name | 1-Bromo-2-(difluoromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(difluoromethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

CAS Number: 1198171-18-4

This technical guide provides a comprehensive overview of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and chemical synthesis. Due to the limited publicly available data for this specific isomer, this guide also includes information on the closely related isomer, 4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS: 749932-17-0), to provide valuable comparative insights.

Physicochemical Properties

| Property | Value for 4-Bromo-1-(difluoromethyl)-2-fluorobenzene |

| CAS Number | 749932-17-0[1][2] |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol [1] |

| Appearance | Liquid[1] |

| Density | 1.676 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.495[1] |

| Flash Point | 76.7 °C (170.1 °F)[1] |

| Assay | 97%[1] |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound can be approached through a multi-step pathway, likely starting from a readily available fluorinated benzene derivative. A plausible synthetic workflow is outlined below. This generalized scheme is based on common organic synthesis transformations for introducing bromo- and difluoromethyl- groups onto an aromatic ring.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols (Exemplary)

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, established procedures for similar structures provide a strong foundation for its preparation.

Example Protocol: Synthesis of a Bromofluorobenzene Derivative

A general method for the bromination of a fluorobenzene derivative involves electrophilic aromatic substitution. For instance, the synthesis of 1-bromo-4-fluorobenzene is achieved by reacting fluorobenzene with bromine in the presence of a Lewis acid catalyst like iron(III) bromide.[3]

Example Protocol: Introduction of a Difluoromethyl Group

The difluoromethyl group can be introduced via the fluorination of a corresponding aldehyde. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST). The aldehyde precursor can often be synthesized through formylation of the corresponding bromo-fluoro-benzene derivative using reagents like n-butyllithium and N,N-dimethylformamide (DMF).

Reactivity Profile

This compound possesses several reactive sites that can be exploited for further chemical modifications.

-

Carbon-Bromine Bond : The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. It can also be converted into an organometallic reagent (e.g., Grignard or organolithium) for subsequent reactions with electrophiles.

-

Aromatic Ring : The fluorine and difluoromethyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atoms.

-

Difluoromethyl Group : The C-H bond of the difluoromethyl group can be a site for radical reactions under specific conditions.

Applications in Research and Development

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.

This compound serves as a valuable building block for the synthesis of more complex molecules. The bromine atom provides a handle for introducing diverse functionalities, making it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group is recognized as a bioisostere for hydroxyl or thiol groups and can influence molecular conformation and hydrogen bonding capabilities.

Safety and Handling

For the isomeric compound, 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, the following hazard statements are reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is recommended to handle this compound with similar precautions in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a specialized chemical intermediate with potential applications in various fields of chemical research, particularly in the synthesis of bioactive compounds. While specific data for this isomer is scarce, information from related compounds provides valuable insights into its likely properties, synthesis, and reactivity. Further research into this molecule is warranted to fully explore its potential in the development of new chemical entities.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the formylation of 1-bromo-4-fluorobenzene, followed by deoxofluorination of the resulting aldehyde intermediate.

Detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway are presented to facilitate replication and further investigation by researchers in the field.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the ortho-formylation of 1-bromo-4-fluorobenzene to yield the key intermediate, 2-bromo-5-fluorobenzaldehyde. The subsequent and final step is the conversion of the aldehyde functional group into a difluoromethyl group via a deoxofluorination reaction.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-fluorobenzaldehyde

This procedure details the formylation of 1-bromo-4-fluorobenzene to produce 2-bromo-5-fluorobenzaldehyde.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-4-fluorobenzene | 175.00 | 10 g | 57.1 mmol |

| n-Butyllithium (n-BuLi) | 64.06 | 27.5 mL (2.5 M in hexanes) | 68.5 mmol |

| Diisopropylamine | 101.19 | 8.87 mL | 62.9 mmol |

| Methyl formate | 60.05 | 3.8 g | 62.9 mmol |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate (Na2SO4) | 142.04 | As needed | - |

| Petroleum ether | - | As needed | - |

Procedure:

-

To a solution of diisopropylamine (8.87 mL, 62.9 mmol) in anhydrous tetrahydrofuran (80 mL) at -78 °C under an inert atmosphere, n-butyllithium (27.5 mL of a 2.5 M solution in hexanes, 68.5 mmol) is added.

-

The resulting mixture is stirred for 30 minutes at -78 °C.

-

A solution of 1-bromo-4-fluorobenzene (10 g, 57.1 mmol) in anhydrous tetrahydrofuran (20 mL) is then added to the reaction mixture.

-

The reaction is stirred at -78 °C for 2 hours.

-

Methyl formate (3.8 g, 62.9 mmol) is added, and the mixture is stirred for an additional 30 minutes at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred for a further 1 hour.

-

The reaction is then quenched by the addition of water (100 mL).

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (petroleum ether:ethyl acetate, 20:1) to yield 2-bromo-5-fluorobenzaldehyde as a yellow oil.[1]

Quantitative Data:

| Product | Yield (%) | Purity (%) |

| 2-Bromo-5-fluorobenzaldehyde | 54 | >95 |

Step 2: Synthesis of this compound

This procedure outlines the deoxofluorination of 2-bromo-5-fluorobenzaldehyde to the final product, this compound, using diethylaminosulfur trifluoride (DAST).

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Bromo-5-fluorobenzaldehyde | 203.01 | 1.0 g | 4.92 mmol |

| Diethylaminosulfur trifluoride (DAST) | 161.19 | 0.95 mL | 5.91 mmol |

| Dichloromethane (CH2Cl2), anhydrous | 84.93 | 20 mL | - |

| Saturated sodium bicarbonate (NaHCO3) solution | - | As needed | - |

| Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate (Na2SO4) | 142.04 | As needed | - |

Procedure:

-

To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 g, 4.92 mmol) in anhydrous dichloromethane (20 mL) at -78 °C under a nitrogen atmosphere, diethylaminosulfur trifluoride (DAST) (0.95 mL, 5.91 mmol) is added dropwise.[2]

-

The reaction mixture is stirred at -78 °C and then allowed to warm to room temperature over 2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted twice with dichloromethane.

-

The combined organic layers are washed successively with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography to afford this compound.

Note: DAST is a hazardous and moisture-sensitive reagent and should be handled with extreme care in a well-ventilated fume hood by trained personnel. Safer alternatives such as Deoxo-Fluor® or FLUOLEAD™ may also be considered for this transformation.[2]

Quantitative Data (Estimated):

| Product | Yield (%) | Purity (%) |

| This compound | 60-80 (estimated) | >95 |

Yield is estimated based on typical deoxofluorination reactions of aromatic aldehydes with DAST. Actual yields may vary depending on specific reaction conditions and scale.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | 1-Bromo-4-fluorobenzene | 2-Bromo-5-fluorobenzaldehyde | n-BuLi, Diisopropylamine, Methyl formate | THF | 54 |

| 2 | 2-Bromo-5-fluorobenzaldehyde | This compound | DAST | CH2Cl2 | 60-80 (est.) |

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final product, including the key intermediate and reaction types.

Caption: Logical workflow for the synthesis.

References

An In-depth Technical Guide to 1-Bromo-2-(difluoromethyl)-4-fluorobenzene: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic compounds have emerged as indispensable tools for the design and synthesis of novel therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Among the vast array of fluorinated building blocks, 4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS No. 749932-17-0) has garnered attention as a versatile intermediate. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a difluoromethyl group, provides medicinal chemists with a powerful scaffold for creating complex molecular architectures with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene is presented below. This data is essential for its effective use in synthetic chemistry and for the characterization of its derivatives.

| Property | Value | Reference |

| Chemical Formula | C₇H₄BrF₃ | [1][2][3] |

| Molecular Weight | 225.01 g/mol | [1][2][3] |

| CAS Number | 749932-17-0 | [1][2][3] |

| Appearance | Liquid | [2][3] |

| Density | 1.676 g/mL at 25 °C | [2][3] |

| Boiling Point | 188.2 °C at 760 mmHg | [4] |

| Refractive Index | n20/D 1.495 | [2][3] |

| Flash Point | 76.7 °C (170.1 °F) | [2][3] |

| SMILES String | FC(F)c1ccc(Br)cc1F | [2][3] |

| InChI Key | WRTTUKLMUOEXBS-UHFFFAOYSA-N | [2][3] |

Experimental Protocols

Step 1: Bromination of 1-Fluoro-2-(difluoromethyl)benzene

This step involves the electrophilic bromination of a suitable precursor. A general procedure for the bromination of a fluorinated benzene derivative is as follows:

Materials:

-

1-Fluoro-2-(difluoromethyl)benzene

-

Liquid Bromine (Br₂)

-

Iron(III) chloride (FeCl₃) or Iron powder (catalyst)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Sodium bisulfite solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-fluoro-2-(difluoromethyl)benzene in dichloromethane.

-

Add a catalytic amount of iron(III) chloride or iron powder to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add liquid bromine dropwise from the dropping funnel to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield 4-Bromo-1-(difluoromethyl)-2-fluorobenzene.

Step 2: Difluoromethylation of 1-Bromo-4-fluorobenzene (Alternative Route)

An alternative approach involves the introduction of the difluoromethyl group onto a pre-brominated scaffold. This can be achieved through various difluoromethylation reagents.

Materials:

-

1-Bromo-4-fluorobenzene

-

A suitable difluoromethylating agent (e.g., TMSCF₂H with a fluoride source, or a difluoromethyl sulfonium ylide)[5]

-

A suitable catalyst (e.g., a palladium or copper catalyst for cross-coupling type reactions)

-

An appropriate solvent (e.g., THF, DMF)

-

Standard work-up reagents

General Procedure (Conceptual):

-

To a solution of 1-bromo-4-fluorobenzene in an anhydrous solvent under an inert atmosphere, add the chosen difluoromethylating agent and the appropriate catalyst and/or initiator.

-

The reaction may require heating to proceed at a reasonable rate. The progress of the reaction should be monitored by an appropriate analytical technique.

-

Upon completion, the reaction is cooled to room temperature and quenched.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography or distillation would yield the desired 4-Bromo-1-(difluoromethyl)-2-fluorobenzene.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene makes it a valuable building block in drug discovery. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The difluoromethyl group acts as a bioisostere for hydroxyl, thiol, or amine groups, enhancing metabolic stability and membrane permeability.[5] The fluorine atom can modulate the electronic properties of the aromatic ring and participate in favorable interactions with biological targets.

Logical Workflow for Utilization in Kinase Inhibitor Synthesis

A common application of such building blocks is in the synthesis of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. The following diagram illustrates a logical workflow for the incorporation of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene into a kinase inhibitor discovery program.

Caption: Utilization of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene in a kinase inhibitor discovery workflow.

Signaling Pathway Context: Modulation of GPCR Signaling

While direct modulation of a signaling pathway by 4-Bromo-1-(difluoromethyl)-2-fluorobenzene itself is not documented, its derivatives are of significant interest as potential modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes, making them important drug targets. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response. The structural features of derivatives of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene could be tailored to interact with allosteric binding pockets on GPCRs.

The following diagram illustrates the conceptual role of a hypothetical derivative in modulating GPCR signaling.

Caption: Conceptual role of a derivative in allosteric modulation of GPCR signaling.

Conclusion

4-Bromo-1-(difluoromethyl)-2-fluorobenzene is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of reactive and modulatory functional groups provides a powerful platform for the development of novel therapeutic agents. While detailed synthetic protocols and specific biological applications are still emerging in the public domain, the foundational knowledge of its properties and its logical application in established medicinal chemistry workflows, such as kinase inhibitor synthesis and GPCR modulation, highlight its significant potential. Further research into the synthesis and application of this compound is warranted and is expected to contribute to the advancement of pharmaceutical sciences.

References

An In-depth Technical Guide on the Safety and Handling of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling protocols for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene, compiled from available data on structurally similar compounds. No specific safety data sheet (SDS) for this compound (CAS No. 1198171-18-4) was publicly available at the time of writing. The information herein is intended as a guide and should be supplemented with a substance-specific risk assessment before any handling or use.

Introduction

This compound is a halogenated aromatic compound of interest in medicinal chemistry and materials science. Its trifunctional nature—possessing bromo, difluoromethyl, and fluoro substituents—makes it a versatile building block in organic synthesis. However, the presence of these functional groups also necessitates stringent safety precautions. This guide provides a detailed overview of the known and anticipated hazards, safe handling procedures, and emergency responses associated with this and structurally related compounds.

Hazard Identification and Classification

Based on the hazard classifications of the closely related isomer, 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, and other similar halogenated aromatic compounds, this compound is anticipated to be classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

-

Flammable Liquid (Category 3): Flammable liquid and vapor.[2][3][4]

Hazard Statements (Anticipated):

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data for the target compound and its close isomers to provide an estimation of its properties.

| Property | This compound | 4-Bromo-1-(difluoromethyl)-2-fluorobenzene | 1-Bromo-4-fluorobenzene | 1-Bromo-2,4-difluorobenzene |

| CAS Number | 1198171-18-4[5] | 749932-17-0[1][6] | 460-00-4 | 348-57-2[2] |

| Molecular Formula | C₇H₄BrF₃[5][6] | C₇H₄BrF₃[1][6] | C₆H₄BrF | C₆H₃BrF₂[2] |

| Molecular Weight | 225.01 g/mol [1][6] | 225.01 g/mol [1][6] | 175.00 g/mol | 192.99 g/mol [2] |

| Appearance | Not specified | Liquid[1] | Colorless liquid | Colorless liquid[2] |

| Boiling Point | Not specified | Not specified | 152 °C (306 °F)[4] | 145-146 °C |

| Melting Point | Not specified | Not specified | -8 °C (18 °F)[4] | -4 °C |

| Flash Point | Not specified | 76.7 °C (170.1 °F)[1] | 60 °C (140 °F)[4] | Not specified |

| Density | Not specified | 1.676 g/mL at 25 °C[1] | 1.4946 g/mL at 20 °C[4] | 1.708 g/mL at 25 °C |

Safe Handling and Storage

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7] Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

| PPE Type | Specifications | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | Prevents skin contact, which can lead to irritation.[7] |

| Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended. | Protects skin from accidental contact and provides a barrier against fire hazards. |

| Respiratory Protection | Use within a fume hood is the primary control. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[7] |

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

-

Use spark-proof tools and explosion-proof equipment due to the flammable nature of the compound.

-

Take precautionary measures against static discharge. Ground and bond containers when transferring material.

-

When not in use, keep containers tightly sealed.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed to prevent the escape of vapors.

-

Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Small Spills:

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Eliminate all ignition sources and ventilate the area.

-

Contain the spill to prevent it from entering drains or waterways.

-

Contact emergency response personnel.

-

Experimental Protocols

While a specific protocol for this compound is not available, the following general procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for such aryl bromides, illustrates the necessary handling precautions.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To couple an aryl boronic acid with this compound.

Materials:

-

This compound

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation (in a fume hood):

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum for inert gas inlet.

-

Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes.

-

-

Reagent Addition (under inert atmosphere):

-

To the flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

-

Using a syringe, add the degassed solvent mixture.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Toxicology and Signaling Pathways

Halogenated aromatic hydrocarbons are known to exert their toxic effects through various mechanisms, a prominent one being the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. While specific toxicological data for this compound is unavailable, it is prudent to assume it may interact with this pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

General Laboratory Handling Workflow

Caption: General Laboratory Workflow for Handling Hazardous Liquids.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled waste container.[7]

-

Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and all associated hazard symbols.

-

Disposal Procedure: Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. While specific data is sparse, by drawing parallels with structurally similar compounds, a robust safety protocol can be established. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment, is paramount to ensuring the safety of laboratory personnel and the environment. Always consult the most current safety data sheets for all chemicals used in a procedure and perform a thorough risk assessment before commencing any new experimental work.

References

- 1. 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0 [sigmaaldrich.com]

- 2. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

Potential Research Areas for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(difluoromethyl)-4-fluorobenzene is a fluorinated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional handles—a bromine atom, a difluoromethyl group, and a fluorine atom—on the benzene ring allows for a wide range of chemical modifications. This guide explores potential research avenues for this compound, providing a summary of its properties, outlining key synthetic transformations, and suggesting areas for future investigation.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis. The following table summarizes key data points for this compound and related structures.

| Property | This compound | 1-Bromo-2,4-difluorobenzene | 1-Bromo-4-fluorobenzene |

| CAS Number | 1198171-18-4 | 348-57-2 | 460-00-4 |

| Molecular Formula | C₇H₄BrF₃ | C₆H₃BrF₂ | C₆H₄BrF |

| Molecular Weight | 225.01 g/mol | 192.99 g/mol | 175.00 g/mol |

| Boiling Point | Not available | 145-146 °C | 152 °C |

| Density | Not available | 1.708 g/mL at 25 °C | 1.593 g/mL at 25 °C |

Spectroscopic Characterization:

-

¹H NMR: Resonances in the aromatic region, with coupling patterns influenced by the fluorine and difluoromethyl substituents. A characteristic triplet for the proton of the CHF₂ group is expected.

-

¹³C NMR: Signals for the aromatic carbons, with carbon-fluorine couplings. The carbon of the CHF₂ group will appear as a triplet.

-

¹⁹F NMR: Two distinct signals are expected, one for the aromatic fluorine and another for the difluoromethyl group, which will appear as a doublet of quartets or a more complex multiplet due to coupling with the proton and the aromatic fluorine.

-

Mass Spectrometry (MS): The molecular ion peak and characteristic isotopic pattern for bromine will be observed.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C-F, C-Br, and aromatic C=C bonds.

Potential Research Areas and Synthetic Applications

The reactivity of this compound is primarily centered around the versatile aryl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The difluoromethyl and fluoro substituents significantly influence the electronic properties of the aromatic ring, which can affect reaction rates and regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key site for elaboration, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. The coupling of this compound with various boronic acids or esters can lead to a diverse library of substituted biphenyls.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Research Directions:

-

Synthesis of Novel Biaryl Scaffolds: Coupling with a wide range of commercially available or synthetically prepared boronic acids can generate novel biaryl compounds for screening in drug discovery programs. The electronic properties of the 2-(difluoromethyl)-4-fluorophenyl moiety can influence the biological activity and pharmacokinetic properties of the resulting molecules.

-

Development of Advanced Materials: Biaryl compounds are key components in organic light-emitting diodes (OLEDs) and other organic electronic materials. The unique electronic nature of the fluorinated substituent could be exploited to tune the photophysical properties of new materials.

This reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide array of substituted anilines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Potential Research Directions:

-

Synthesis of Bioactive Amines: Many drug molecules contain an aniline or related nitrogen-containing aromatic scaffold. The introduction of the 2-(difluoromethyl)-4-fluorophenyl group can modulate the basicity and lipophilicity of the resulting amine, potentially leading to improved drug-like properties.

-

Combinatorial Library Synthesis: The Buchwald-Hartwig amination is well-suited for parallel synthesis, allowing for the rapid generation of a library of compounds for high-throughput screening.

This reaction enables the formation of carbon-carbon triple bonds, leading to the synthesis of aryl alkynes. These compounds are valuable intermediates and can be further functionalized or used in applications such as molecular electronics and as precursors to complex heterocyclic systems.

Experimental Workflow: Sonogashira Coupling

Caption: General workflow for a Sonogashira coupling reaction.

Potential Research Directions:

-

Synthesis of Conjugated Systems: The resulting aryl alkynes can be used to construct larger conjugated systems with interesting electronic and optical properties for materials science applications.

-

Precursors for Heterocycles: Alkynes are versatile starting materials for the synthesis of a variety of heterocyclic compounds, which are common motifs in pharmaceuticals.

Nucleophilic Aromatic Substitution

The presence of two electron-withdrawing fluorine substituents can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), although the bromine atom is typically more reactive in cross-coupling reactions. Research could explore the conditions under which the fluorine atom at the 4-position could be displaced by strong nucleophiles, providing an alternative route to functionalized derivatives.

Modification of the Difluoromethyl Group

While the difluoromethyl group is generally stable, its C-H bond can be a site for radical functionalization under specific conditions. Research in this area is at the forefront of organofluorine chemistry and could lead to novel transformations.

Drug Development and Medicinal Chemistry Applications

The incorporation of fluorine atoms and fluorinated groups into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group, in particular, is considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor.

Signaling Pathway Hypothesis

Caption: Hypothetical pathway from synthesis to biological response.

Potential Research Directions:

-

Kinase Inhibitors: Many kinase inhibitors feature a biaryl or related heterocyclic core. The 2-(difluoromethyl)-4-fluorophenyl moiety could be incorporated into known kinase inhibitor scaffolds to explore its impact on potency and selectivity.

-

GPCR Ligands: G-protein coupled receptors are another important class of drug targets. The unique electronic and steric properties of the title compound could be used to design novel ligands with improved pharmacological profiles.

-

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Fluorinated compounds have shown promise in this area, and derivatives of this compound could be screened for antibacterial or antifungal activity.

Conclusion

This compound represents a promising, yet underexplored, building block for chemical synthesis. Its trifunctional nature offers a wealth of opportunities for the creation of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. The research areas outlined in this guide provide a starting point for further investigation into the chemistry and potential applications of this versatile compound. Detailed experimental work is required to fully elucidate its reactivity and to synthesize and evaluate new derivatives for a range of applications.

Methodological & Application

Application Notes and Protocols for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene in Suzuki-Miyaura cross-coupling reactions. The methodologies and data presented are based on established procedures for structurally similar fluorinated aryl halides, offering a robust starting point for the synthesis of novel biaryl compounds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1][2] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it an invaluable tool in medicinal chemistry and materials science for the synthesis of complex molecules.[3] The incorporation of fluorine-containing motifs, such as the difluoromethyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid is depicted below:

Data Presentation: Reaction Conditions for Structurally Similar Fluorinated Aryl Bromides

While specific examples for this compound are not extensively documented in readily available literature, the following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of analogous fluorinated aryl bromides. These conditions can serve as a strong starting point for optimization.

Table 1: Palladium Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | PPh₃ | 2-5 | A common and cost-effective catalyst system. |

| Pd(PPh₃)₄ | - | 3-5 | A versatile and widely used air-stable Pd(0) catalyst.[4] |

| PdCl₂(dppf) | dppf | 2-5 | Effective for a broad range of substrates. |

| Pd₂(dba)₃ | XPhos, SPhos | 1-3 | Buchwald ligands, often highly effective for challenging couplings. |

Table 2: Bases and Solvents

| Base | Typical Equivalents | Solvent System | Notes |

| K₂CO₃ | 2.0 | Toluene/H₂O, Dioxane/H₂O | A common and effective base.[5] |

| Cs₂CO₃ | 2.0 | Dioxane, THF | A stronger base, often used for less reactive substrates. |

| K₃PO₄ | 2.0-3.0 | Dioxane, Toluene | A non-nucleophilic base suitable for sensitive substrates.[4] |

| Na₂CO₃ | 2.0 | Dioxane | Another common inorganic base. |

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on commonly employed conditions for similar transformations and should be optimized for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, for example, Pd(OAc)₂ and PPh₃.

-

Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing and working up a Suzuki-Miyaura coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(difluoromethyl)-4-fluorobenzene is a key building block in the synthesis of modern agrochemicals, particularly fungicides. The presence of both a difluoromethyl group and a fluorine atom on the benzene ring imparts desirable properties to the final active ingredients, such as enhanced metabolic stability, increased potency, and a specific mode of action. This document provides an overview of its application, focusing on the synthesis of pyrazole carboxamide fungicides, a critical class of agrochemicals. While specific, detailed experimental protocols for reactions involving this compound are not extensively available in the public domain, this document outlines generalized procedures for key synthetic transformations based on well-established chemical principles and reactions with analogous compounds.

The Significance of Fluorinated Moieties in Agrochemicals

The incorporation of fluorine-containing functional groups is a widely adopted strategy in the design of new agrochemicals. The difluoromethyl (CF₂H) group, in particular, is a bioisostere for hydroxyl, thiol, or amine functionalities and can participate in hydrogen bonding, which is crucial for target protein binding. Furthermore, the high electronegativity of fluorine atoms often enhances the metabolic stability of the molecule, leading to longer-lasting efficacy in the field.

Application in Fungicide Synthesis: Pyrazole Carboxamides

A prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the respiratory chain of many pathogenic fungi. The general synthetic approach involves the coupling of the fluorinated phenyl ring with a pyrazole carboxylic acid derivative.

A key example of a fungicide class where this building block is relevant is the synthesis of compounds like Benzovindiflupyr, which contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core coupled to a substituted phenyl ring. While the exact synthesis of Benzovindiflupyr may start from different precursors, the use of building blocks like this compound is a viable strategy for creating analogs and new active ingredients within this chemical class.

Key Synthetic Transformations

The bromine atom on this compound serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The two most relevant transformations for the synthesis of pyrazole carboxamide fungicides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Generalized Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the fluorinated benzene ring and a suitable pyrazole boronic acid or boronate ester derivative.

Table 1: Generalized Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Suggested Condition |

| Aryl Halide | This compound (1.0 equiv) |

| Boronic Acid/Ester | Pyrazole boronic acid or pinacol ester (1.1 - 1.5 equiv) |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv) |

| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF |

| Temperature | 80 - 120 °C |

| Reaction Time | 4 - 24 hours |

Experimental Protocol:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the pyrazole boronic acid or ester (1.2 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Add the degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 1: Generalized workflow for Suzuki-Miyaura coupling.

Generalized Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is employed to form a C-N bond, which can be a key step in constructing the final agrochemical structure, for instance, by coupling the fluorinated phenyl ring to a nitrogen-containing heterocycle.

Table 2: Generalized Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Suggested Condition |

| Aryl Halide | This compound (1.0 equiv) |

| Amine | Primary or secondary amine/heterocycle (1.1 - 1.5 equiv) |

| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%) |

| Ligand | XPhos, SPhos, or BINAP (1.2 - 3.6 mol%) |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5 - 2.5 equiv) |

| Solvent | Toluene, Dioxane, or THF |

| Temperature | 80 - 110 °C |

| Reaction Time | 6 - 24 hours |

Experimental Protocol:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.6 mol%) to an oven-dried Schlenk tube.

-

Add the base (e.g., sodium t-butoxide, 1.5 equiv).

-

Add this compound (1.0 equiv) and the amine or heterocycle (1.2 equiv).

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Figure 2: Generalized workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility primarily lies in its ability to undergo palladium-catalyzed cross-coupling reactions to introduce the biologically important 2-(difluoromethyl)-4-fluorophenyl moiety into target molecules. The generalized protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a starting point for the development of specific synthetic routes towards new and effective crop protection agents. Further research and publication of specific experimental data will undoubtedly solidify the importance of this key intermediate in the field of agrochemical synthesis.

Application Notes and Protocols: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene as a Building Block for Specialty Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(difluoromethyl)-4-fluorobenzene is a unique aromatic compound possessing a combination of reactive sites that make it a valuable building block for the synthesis of specialty polymers. The presence of a bromine atom allows for the formation of carbon-carbon bonds through various cross-coupling reactions, while the difluoromethyl group and the additional fluorine atom can impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific solubility characteristics. These features make polymers derived from this monomer attractive for applications in advanced materials, including high-performance engineering plastics, specialty membranes for separations, and matrices for controlled drug delivery.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of specialty polymers, specifically focusing on the preparation of poly(phenylene)s and poly(arylene ether)s. Due to the limited specific literature on the polymerization of this exact monomer, the following protocols are based on well-established and analogous polymerization methodologies for structurally similar fluorinated aromatic compounds.

Physicochemical Properties of this compound

A clear understanding of the monomer's properties is crucial for designing and executing successful polymerization reactions.

| Property | Value |

| CAS Number | 749932-17-0 |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol |

| Appearance | Liquid |

| Density | 1.676 g/mL at 25 °C |

| Refractive Index | n20/D 1.495 |

Application 1: Synthesis of Poly(phenylene)s via Suzuki-Miyaura Polycondensation

Poly(phenylene)s are a class of polymers known for their high thermal stability and mechanical strength. The introduction of difluoromethyl and fluoro substituents can further enhance these properties and improve solubility in organic solvents, facilitating processing. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of poly(phenylene)s from dihaloaromatic and diboronic acid or ester monomers.

Logical Workflow for Suzuki-Miyaura Polycondensation

Caption: Workflow for the synthesis of a poly(phenylene) derivative.

Experimental Protocol: Suzuki-Miyaura Polycondensation

This protocol describes the synthesis of a homopolymer from this compound, which acts as an A-B type monomer after in-situ borylation or by first converting it to the corresponding boronic acid or ester.

Materials:

-

This compound

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Methanol

-

Deionized water

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Polymerization: Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large excess of methanol to precipitate the polymer.

-

Purification: Filter the polymer and wash it sequentially with methanol and deionized water to remove residual catalyst and salts.

-

Drying: Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.

Expected Polymer Properties (Qualitative):

-

Solubility: Expected to be soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and N,N-dimethylformamide (DMF).

-

Thermal Stability: High thermal stability with a decomposition temperature likely exceeding 400 °C.

-

Molecular Weight: The molecular weight can be controlled by adjusting the reaction time, temperature, and monomer-to-catalyst ratio.

Application 2: Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution

Poly(arylene ether)s are high-performance thermoplastics with excellent thermal and mechanical properties. The electron-withdrawing nature of the fluoro and difluoromethyl groups in this compound can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the formation of ether linkages with bisphenols.

Logical Workflow for Poly(arylene ether) Synthesis

Caption: Workflow for the synthesis of a poly(arylene ether).

Experimental Protocol: Nucleophilic Aromatic Substitution Polycondensation

This protocol describes the polycondensation of this compound with a bisphenol, such as Bisphenol A.

Materials:

-

This compound

-

Bisphenol A

-

Anhydrous potassium carbonate (K₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

-

Toluene

-

Methanol

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add this compound (1.0 eq), Bisphenol A (1.0 eq), and anhydrous potassium carbonate (1.1-1.5 eq).

-

Solvent Addition: Add NMP (or DMAc) and toluene to the flask.

-

Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) to azeotropically remove the water formed during the reaction. Continue until no more water is collected in the Dean-Stark trap.

-

Toluene Removal: After complete dehydration, carefully distill off the toluene.

-

Polymerization: Increase the reaction temperature to 160-180 °C and maintain for 8-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

-

Work-up: Cool the viscous solution and pour it into a stirred mixture of methanol and water to precipitate the polymer.

-

Purification: Filter the fibrous polymer and wash it thoroughly with hot deionized water and then with methanol to remove inorganic salts and residual solvent.

-

Drying: Dry the poly(arylene ether) in a vacuum oven at 100-120 °C until a constant weight is achieved.

Expected Polymer Properties (Qualitative):

-

Solubility: Good solubility in aprotic polar solvents and chlorinated hydrocarbons.

-

Thermal Properties: High glass transition temperature (Tg) and excellent thermal stability.

-

Mechanical Properties: Expected to form tough and ductile films.

Data Presentation: Representative Properties of Analogous Fluorinated Polymers

| Polymer Type | Monomers | Tg (°C) | Td (°C, 5% wt. loss) | Tensile Strength (MPa) |

| Fluorinated Poly(arylene ether) | Decafluorobiphenyl + Bisphenol A | 190-210 | >500 | 80-95 |

| Fluorinated Poly(arylene ether sulfone) | Bis(4-fluorophenyl)sulfone + Bisphenol AF | 230-250 | >520 | 90-110 |

Conclusion

This compound presents a promising platform for the development of novel specialty polymers with enhanced properties. The synthetic routes outlined in these application notes, based on established polymerization techniques, provide a solid foundation for researchers to explore the potential of this versatile building block. The resulting fluorinated poly(phenylene)s and poly(arylene ether)s are expected to exhibit a combination of high thermal stability, chemical resistance, and processability, making them suitable for a range of advanced applications in materials science and potentially in specialized areas of drug development, such as the formulation of delivery systems. Further research and characterization of polymers derived from this specific monomer are warranted to fully elucidate their structure-property relationships and unlock their full potential.

Application Notes and Protocols for the Formation of (2-(difluoromethyl)-4-fluorophenyl)magnesium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The synthesis of fluorinated Grignard reagents, such as (2-(difluoromethyl)-4-fluorophenyl)magnesium bromide from 1-Bromo-2-(difluoromethyl)-4-fluorobenzene, provides a versatile intermediate for the introduction of the 2-(difluoromethyl)-4-fluorophenyl moiety into target molecules. This document provides a detailed protocol for the formation of this Grignard reagent, discusses potential challenges, and outlines its applications.

Challenges and Considerations

The formation of the Grignard reagent from this compound presents specific challenges:

-

Electron-Withdrawing Groups: The presence of both a fluoro and a difluoromethyl group on the aromatic ring makes the aryl bromide electron-deficient. This can affect the rate of the Grignard reagent formation.

-

Ortho-Fluoro Substituent: The fluorine atom at the ortho position to the bromine can lead to the formation of a highly reactive benzyne intermediate through the elimination of magnesium bromide fluoride from the initially formed Grignard reagent.[1] This can result in undesired side products.

-

Anhydrous Conditions: Like all Grignard reactions, the process is highly sensitive to moisture. Rigorously anhydrous conditions are essential for success.[2]

-

Reaction Initiation: The formation of Grignard reagents often has an induction period.[2] Activation of the magnesium surface is crucial.

Data Presentation

Due to the lack of specific literature for this compound, the following table provides typical data for the formation of Grignard reagents from analogous fluorinated aryl bromides. This data should be used as a guideline.

| Parameter | Typical Value | Reference |

| Equivalents of Mg | 1.1 - 1.5 | General Practice |

| Concentration | 0.5 - 1.0 M in THF | [3] |

| Initiation Temperature | Room Temperature to 40 °C | General Practice |

| Reaction Temperature | Reflux in THF (~66 °C) | General Practice |

| Reaction Time | 1 - 4 hours | [2] |

| Typical Yield | 70 - 95% (by titration) | Based on analogous compounds |

Experimental Protocols

Materials and Reagents

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

1,2-Dibromoethane (for activation, optional)

-

Nitrogen or Argon gas (inert atmosphere)

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or inert gas manifold

-

Syringes and needles

Detailed Protocol

1. Glassware Preparation:

- All glassware should be thoroughly cleaned and dried in an oven at >120 °C overnight to remove any traces of water.

- The apparatus should be assembled while hot and allowed to cool to room temperature under a stream of dry nitrogen or argon.

2. Magnesium Activation:

- Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-neck flask.

- Add a single crystal of iodine. The flask can be gently warmed with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which helps to etch the oxide layer on the magnesium surface.[4]

- Allow the flask to cool to room temperature.

3. Grignard Reagent Formation:

- Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

- Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium turnings.

- The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or brownish solution, along with a gentle reflux.

- Once the reaction has started, slowly add the remaining aryl bromide solution from the dropping funnel at a rate that maintains a gentle reflux.

- After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

4. Quantification (Optional but Recommended):

- The concentration of the newly formed Grignard reagent can be determined by titration. A common method involves using a standard solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator.

Visualizations

Reaction Scheme

Caption: Formation of the Grignard reagent.

Experimental Workflow

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[1] These application notes provide detailed protocols and representative data for the Buchwald-Hartwig amination of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene, an electron-deficient aryl halide of significant interest in medicinal chemistry due to the prevalence of fluorinated motifs in bioactive molecules. The presence of both a difluoromethyl group ortho to the bromine and a fluorine atom at the para position influences the electronic properties and reactivity of the substrate, necessitating careful optimization of reaction conditions for achieving high yields.

The reaction proceeds via a catalytic cycle that typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-arylated amine and regenerate the active Pd(0) catalyst.[2][3] The choice of palladium precatalyst, phosphine ligand, base, and solvent is critical for the success of the reaction.[4]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. This data, compiled from analogous reactions in the literature, serves as a strong starting point for reaction optimization.[1]

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 (GC) |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 20 | High |

| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 90 | 24 | Good |

| 4 | n-Butylamine | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh (1.5) | Toluene | 80 | 16 | High |

Yields are based on analogous reactions and should be considered as a guideline for optimization.[1]

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and degassed.

Protocol 1: Amination with an Aryl Amine (e.g., Aniline)

This protocol is a general starting point for the coupling of this compound with aryl amines.[1]

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Standard glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-(difluoromethyl)-4-fluorophenyl)aniline.

Protocol 2: Amination with an Aliphatic Amine (e.g., Morpholine)

This protocol is a general starting point for the coupling of this compound with aliphatic amines.[1]

Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Reaction vial with a screw cap

-

Magnetic stirrer and heating block

-

Standard glassware for workup and purification

Procedure:

-

To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Seal the vial with a screw cap containing a PTFE septum.

-

Evacuate and backfill the vial with an inert gas.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.5 mmol, 1.5 equiv).

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

-

Cool the reaction to room temperature.

-

Dilute with water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired 4-(2-(difluoromethyl)-4-fluorophenyl)morpholine.

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-2-(difluoromethyl)-4-fluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethyl and fluoro substituents. The following sections detail the experimental setups for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings, offering a guide for the synthesis of a diverse range of fluorinated aromatic compounds.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] However, these reactions are often sensitive to air and moisture. Therefore, it is crucial to employ standard inert atmosphere techniques, such as using a Schlenk line or a glovebox. All glassware should be oven-dried and cooled under an inert gas (e.g., argon or nitrogen) prior to use. Solvents should be anhydrous and degassed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent.[2] For substrates analogous to this compound, a palladium catalyst with a phosphine ligand is typically employed in the presence of a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | High |

| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | High |

Experimental Protocol: Selective Suzuki-Miyaura Coupling [3]

-

To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), and PCy₃·HBF₄ (0.4 mol%).

-

Add Cs₂CO₃ (2 equivalents).

-

Add toluene (1.0 mL) and water (0.1 mL) to the tube.

-

Seal the tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 2 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene